molecular formula C19H19ClN2O4S B2911925 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 862721-76-4

1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2911925
CAS No.: 862721-76-4
M. Wt: 406.88
InChI Key: MGCCCHFYZLBMRE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a novel synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. Its complex molecular architecture, featuring a fused thieno[3,4-d]imidazole core substituted with both 2-chlorophenyl and 4-ethoxyphenyl groups, makes it a compound of significant interest in medicinal chemistry exploration. The structure suggests potential as a key intermediate for the synthesis of more complex molecules or as a scaffold for developing bioactive compounds. Heterocycles containing sulfur and nitrogen atoms, such as the thieno[3,2-d]pyrimidine and 1,2,4-triazolethione classes, are widely investigated for their diverse biological activities, which can include antiproliferative, antiviral, and antimicrobial properties . The specific chlorophenyl and ethoxyphenyl substituents are common pharmacophores intended to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which is a standard strategy in drug design . Researchers can utilize this chemical to investigate structure-activity relationships (SAR), particularly in areas like enzyme inhibition or cellular pathway modulation. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-2-26-14-9-7-13(8-10-14)21-17-11-27(24,25)12-18(17)22(19(21)23)16-6-4-3-5-15(16)20/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCCHFYZLBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-ethoxyphenyl groups can be done via nucleophilic substitution reactions.

    Oxidation: The final step involves the oxidation of the thienoimidazole core to introduce the 5,5-dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thienoimidazole core significantly modulate molecular behavior. Below is a comparative analysis with analogs from literature:

Compound Substituents Key Properties Reference
1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (Target) 2-Cl-phenyl (Position 1); 4-EtO-phenyl (Position 3) Enhanced lipophilicity due to ethoxy group; moderate steric hindrance from Cl
1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3,5-diMe-phenyl (Position 1); 3-NO₂-benzyl (Position 3) High electron-withdrawing effect from NO₂; increased acidity
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-EtO-phenyl (Position 1); 4-MeO-phenyl (Position 3) Polarizable due to methoxy/ethoxy groups; sulfone groups enhance thermal stability
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine 4-Cl-phenyl; o-tolyl groups Planar aromatic system with strong π-π interactions; limited solubility
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound improves solubility in polar solvents compared to nitro-substituted analogs (e.g., ). Chlorine at the ortho position introduces steric constraints, reducing rotational freedom relative to para-substituted derivatives .
  • Sulfur Oxidation State : The trione sulfur (λ⁶) in the target compound contrasts with the sulfone (5,5-dioxide) in ’s analog, which increases oxidative stability but may reduce metabolic flexibility .

Biological Activity

1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O3S, with a molecular weight of approximately 341.82 g/mol. The compound features a thieno[3,4-d]imidazole core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-d]imidazoles have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens like Staphylococcus aureus and Candida albicans remains to be fully elucidated but is promising based on related compounds.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Candida albicansSignificant inhibition

Anticancer Potential

The compound's thieno[3,4-d]imidazole structure suggests potential anticancer activity. Research on similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes involved in biosynthetic pathways of pathogens.
  • Cell Membrane Disruption : Some studies indicate that these compounds can integrate into microbial membranes, leading to increased permeability and cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[3,4-d]imidazole derivatives demonstrated that modifications at the phenyl rings could enhance antimicrobial activity. The compound was tested against E. coli and showed promising results in vitro.

Study 2: Cytotoxicity in Cancer Cells

Another investigation evaluated the cytotoxic effects of thieno[3,4-d]imidazoles on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner in breast cancer cells (MCF-7), suggesting potential for therapeutic development.

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